molecular formula C11H18O3 B12658214 Methyl 2-butyl-3-oxocyclopentanecarboxylate CAS No. 37172-61-5

Methyl 2-butyl-3-oxocyclopentanecarboxylate

Cat. No.: B12658214
CAS No.: 37172-61-5
M. Wt: 198.26 g/mol
InChI Key: ICIZBTGTSKEFDG-UHFFFAOYSA-N
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Description

Methyl 2-butyl-3-oxocyclopentanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a butyl group and a keto group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-3-oxocyclopentanecarboxylate typically involves the esterification of 2-butyl-3-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-butyl-3-oxocyclopentanecarboxylic acid.

    Reduction: 2-butyl-3-hydroxycyclopentanecarboxylate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-butyl-3-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-3-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the butyl group.

    Ethyl 3-methyl-2-oxocyclopentanecarboxylate: Similar structure with an ethyl group instead of a butyl group.

Uniqueness

Methyl 2-butyl-3-oxocyclopentanecarboxylate is unique due to the presence of the butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

37172-61-5

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-butyl-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-4-5-8-9(11(13)14-2)6-7-10(8)12/h8-9H,3-7H2,1-2H3

InChI Key

ICIZBTGTSKEFDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(CCC1=O)C(=O)OC

Origin of Product

United States

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